RNase L Activation Potency: N-(2,6-Dichlorobenzyl)alanine vs. Natural 2-5A and Synthetic Activator RNase L-IN-2
N-(2,6-Dichlorobenzyl)alanine demonstrates potent RNase L activation, achieving 50% inhibition of protein synthesis in mouse L cell extracts at an IC50 of 2.30 nM [1]. This activity is comparable to the natural activator 2-5A tetramer, which exhibits an EC50 of 1.0 nM in a similar RNase L cleavage assay using human recombinant enzyme [2]. In stark contrast, another small-molecule RNase L activator, RNase L-IN-2, is significantly less potent, with a reported EC50 of 22 µM (22,000 nM) . This represents a potency advantage of approximately 9,600-fold over RNase L-IN-2 and positions N-(2,6-dichlorobenzyl)alanine in a similar potency range as the natural, but pharmacologically unfavorable, 2-5A oligonucleotide.
| Evidence Dimension | RNase L Activation Potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 2-5A tetramer: EC50 = 1.0 nM; RNase L-IN-2: EC50 = 22,000 nM |
| Quantified Difference | Comparable to natural activator (1.0 nM vs 2.30 nM); ~9,600-fold more potent than RNase L-IN-2. |
| Conditions | Target compound: Inhibition of protein synthesis in mouse L cell extracts. 2-5A: Cleavage of RNA substrate by recombinant human RNase L. RNase L-IN-2: Activation of RNase L (assay details not specified). |
Why This Matters
This data identifies N-(2,6-dichlorobenzyl)alanine as a highly potent small-molecule RNase L activator, offering a valuable research tool with potency comparable to the endogenous ligand, unlike the weaker synthetic alternative RNase L-IN-2.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 = 2.30 nM for activation of RNase L. ChEMBL curated data. View Source
- [2] Ueno Y, et al. Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L. Bioorg Med Chem Lett. 2004;14(17):4431-4. View Source
